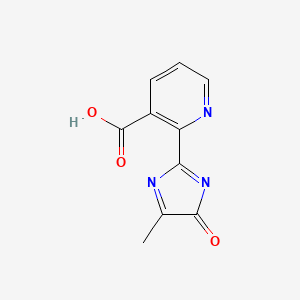![molecular formula C10H6N2OS B12832823 (Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzothiazole with acetonitrile derivatives under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its applications could extend to fields such as electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of (Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile.
Benzothiazole Derivatives: Compounds with similar structures that may exhibit comparable chemical and biological properties.
Thiazole Compounds: A broader class of compounds containing the thiazole ring, which may share some reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which combines the benzothiazole ring with an acetonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H6N2OS |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
(2Z)-2-(4-oxo-1,3-benzothiazin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C10H6N2OS/c11-6-5-9-12-10(13)7-3-1-2-4-8(7)14-9/h1-5H,(H,12,13)/b9-5- |
Clave InChI |
YSMUIMWYNWGLNF-UITAMQMPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N/C(=C/C#N)/S2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=CC#N)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



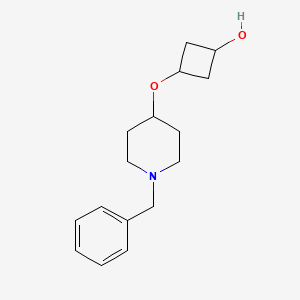


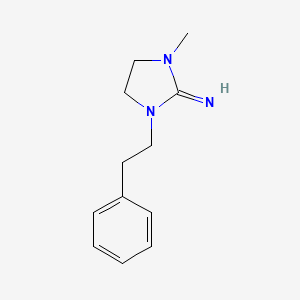
![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)
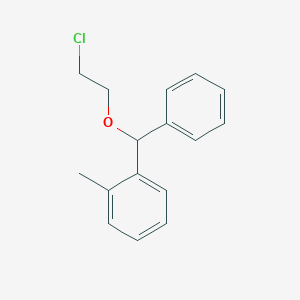

![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)


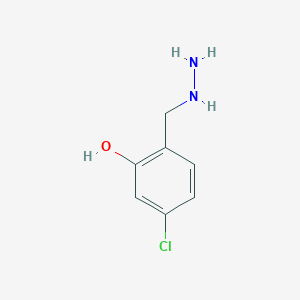
![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
